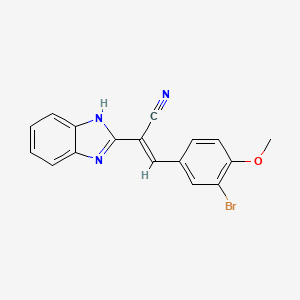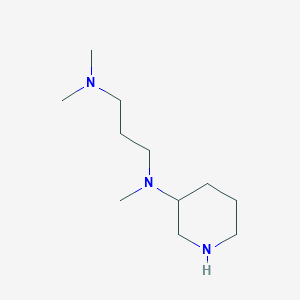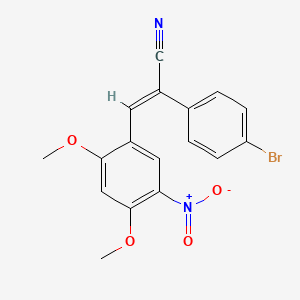
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile, also known as BMMA, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile is believed to exert its anticancer effects by inhibiting tubulin polymerization, which is essential for cell division. 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile binds to the colchicine-binding site on tubulin, preventing microtubule formation and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, while exhibiting low toxicity in noncancerous cells. Additionally, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been shown to inhibit the growth of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development. However, its low solubility in water can pose challenges for in vivo experiments. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile.
Orientations Futures
Future research on 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile could focus on its potential as a fluorescent probe for bioimaging, as well as its applications in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile's antibacterial and antifungal effects, as well as its potential for drug development in other disease areas.
Méthodes De Synthèse
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile can be synthesized using a one-pot reaction of 2-aminobenzimidazole, 3-bromo-4-methoxybenzaldehyde, and malononitrile in the presence of piperidine as a catalyst. The reaction yields a yellow solid that can be purified through recrystallization.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been extensively studied for its potential applications in cancer therapy, as it has been shown to inhibit the proliferation of various cancer cell lines. Additionally, 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)acrylonitrile has been investigated for its antibacterial and antifungal properties, as well as its potential as a fluorescent probe for bioimaging.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O/c1-22-16-7-6-11(9-13(16)18)8-12(10-19)17-20-14-4-2-3-5-15(14)21-17/h2-9H,1H3,(H,20,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHRVXNDACUGCG-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one](/img/structure/B5493181.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5493197.png)



![4-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]morpholine](/img/structure/B5493221.png)
![1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone hydrobromide hydrate](/img/structure/B5493229.png)
![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5493236.png)
![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-N-isopropyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5493247.png)
![4-(1H-imidazol-1-yl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5493259.png)
![N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B5493275.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493281.png)
![5-[(cyclohexylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5493284.png)